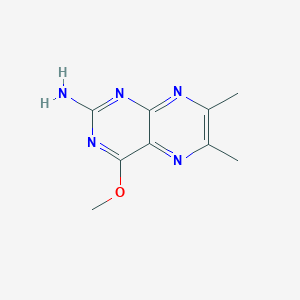
1-Butyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C6H11N3 It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the alkylation of 1H-1,2,4-triazole with butyl halides under basic conditions. For instance, the reaction of 1H-1,2,4-triazole with butyl bromide in the presence of a base like potassium carbonate can yield this compound . Another method involves the use of ionic liquids under microwave conditions to achieve regioselective alkylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
1-Butyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Butyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The compound can act as an inhibitor of enzyme activity by binding to the active sites of enzymes, thereby blocking their function. It can also modulate biological pathways by interacting with receptors and other proteins involved in signal transduction .
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole: Another triazole isomer with similar chemical properties but different reactivity and biological activity.
1H-1,2,4-Triazole: The parent compound of 1-Butyl-1H-1,2,4-triazole, which lacks the butyl group and has different applications.
Uniqueness: this compound is unique due to its butyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and modifies its reactivity compared to unsubstituted triazoles .
Propriétés
Numéro CAS |
6086-22-2 |
|---|---|
Formule moléculaire |
C6H11N3 |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-butyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-2-3-4-9-6-7-5-8-9/h5-6H,2-4H2,1H3 |
Clé InChI |
NSGZEKTXHYHICN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



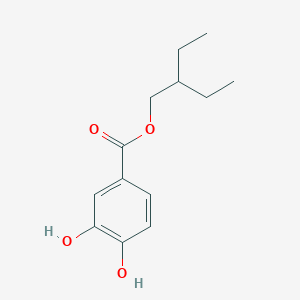
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)

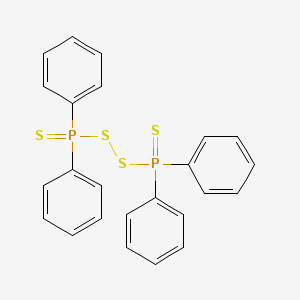
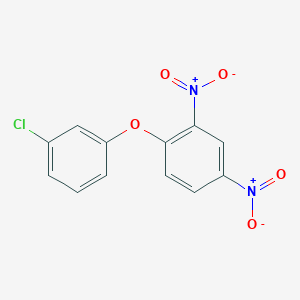

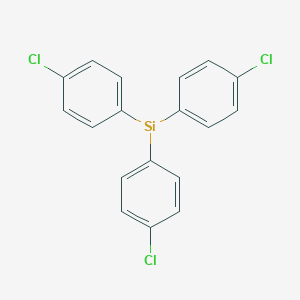
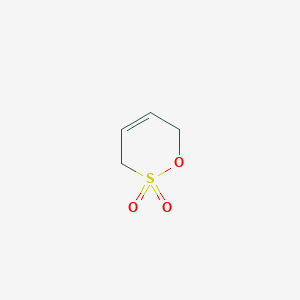
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
